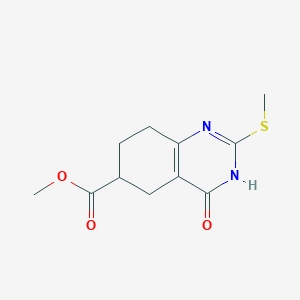
Methyl 2-(methylsulfanyl)-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the intermediate can be formed through a series of reactions including acylation, cyclization, and methylation .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinazoline ring .
Scientific Research Applications
Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
2-Aminothiazole-based compounds: Known for their diverse biological activities.
Thiazole derivatives: These compounds share structural similarities and exhibit various pharmacological properties.
Uniqueness
Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is unique due to its specific substitution pattern and the presence of the methylthio group. This structural feature can influence its reactivity and biological activity, making it distinct from other quinazoline derivatives .
Properties
CAS No. |
5437-53-6 |
|---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
methyl 2-methylsulfanyl-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H14N2O3S/c1-16-10(15)6-3-4-8-7(5-6)9(14)13-11(12-8)17-2/h6H,3-5H2,1-2H3,(H,12,13,14) |
InChI Key |
VWCNGZBJRUVWDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C(=O)NC(=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















